N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride
Description
N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring, which is known for its biological activity, and a cyclohexylamine moiety, which contributes to its chemical reactivity.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c17-16(8-4-1-5-9-16)11-18-15(19)14-10-12-6-2-3-7-13(12)20-14;/h2-3,6-7,14H,1,4-5,8-11,17H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECFMXVITDJCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CC3=CC=CC=C3O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylamine Moiety: This step often involves the reaction of cyclohexylamine with a suitable intermediate, such as a benzofuran derivative, under controlled conditions.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate with the desired carboxamide and converting it to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The cyclohexylamine moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, while the cyclohexylamine moiety can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide
- N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride
Uniqueness
This compound is unique due to its specific combination of a benzofuran ring and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
